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Compound of Interest

Compound Name: Hexachloropropene

Cat. No.: B155961 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimentally determined and theoretically

calculated properties of hexachloropropene (C₃Cl₆). The data presented serves as a valuable

resource for researchers utilizing this compound in synthesis, computational modeling, and

various biochemical assays. While extensive experimental data is available, a comprehensive

set of theoretically predicted properties is less common in publicly accessible literature. This

guide highlights the existing data and underscores areas for future computational investigation.

Physicochemical Properties: A Side-by-Side
Comparison
The following table summarizes the key experimental and theoretical physicochemical

properties of hexachloropropene. Experimental values are sourced from peer-reviewed

literature and chemical databases, while theoretical values are primarily derived from group

contribution methods like the Joback and Crippen methods.
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Property
Experimental
Value

Theoretical
Value

Method/Sourc
e
(Experimental)

Method/Sourc
e (Theoretical)

Molar Mass 248.75 g/mol [1] 248.7 g/mol [1]
Mass

Spectrometry

PubChem

(Computed)[1]

Boiling Point
209-210 °C[1][2]

[3]

485.83 K (212.68

°C)
Distillation Joback Method

Melting Point -73 °C[1][3]
200.15 K (-73

°C)

Differential

Scanning

Calorimetry

Joback Method

Density
1.765 g/cm³ (at

25 °C)[1][2]
Not Available Pycnometry Not Available

Refractive Index
1.549 (at 20 °C)

[2][3]
Not Available Refractometry Not Available

Enthalpy of

Vaporization

54.80 ± 0.40

kJ/mol[2]
Not Available Calorimetry[3] Not Available

LogP

(Octanol/Water)
Not Available 4.242 Not Available

Crippen's

Method

Note: The absence of certain theoretical values indicates a lack of readily available data from

established computational chemistry databases.

Spectroscopic Properties
Spectroscopic analysis is critical for the structural elucidation and purity assessment of

hexachloropropene. Below is a summary of its key spectral features.

Infrared (IR) Spectroscopy
Experimental Data: The IR spectrum of hexachloropropene is characterized by the

absence of C-H stretching vibrations and the presence of strong absorptions corresponding

to C=C and C-Cl bonds. Key peaks are typically observed in the fingerprint region.[4]
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Theoretical Data: While specific calculated spectra for hexachloropropene are not readily

available in the searched literature, theoretical IR spectra can be generated using

computational methods like Density Functional Theory (DFT). These calculations would

predict vibrational frequencies corresponding to the C=C stretch and various C-Cl stretching

and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Data: As hexachloropropene contains no hydrogen atoms, ¹H NMR

spectroscopy is not applicable for direct characterization. However, ¹³C NMR spectroscopy is

a valuable tool. The spectrum would show signals for the three carbon atoms, with their

chemical shifts influenced by the surrounding chlorine atoms.[5]

Theoretical Data: Theoretical ¹³C NMR chemical shifts can be calculated using various

quantum mechanical models. These calculations are crucial for assigning the peaks in the

experimental spectrum to the correct carbon atoms in the molecule.

Mass Spectrometry (MS)
Experimental Data: The mass spectrum of hexachloropropene shows a characteristic

isotopic pattern for compounds containing multiple chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

The molecular ion peak and various fragmentation patterns can be observed, which are used

to confirm the molecular weight and structure.[5][6]

Theoretical Data: Theoretical mass spectra can be predicted by calculating the isotopic

distribution for the parent molecule and its likely fragments. This aids in the interpretation of

the experimental spectrum.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are overviews of the common experimental protocols for the synthesis and analysis of

hexachloropropene.

Synthesis of Hexachloropropene
Hexachloropropene is commonly synthesized via the dehydrochlorination of 1,1,1,2,2,3,3-

heptachloropropane.[1]
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Reaction Setup: 1,1,1,2,2,3,3-heptachloropropane is reacted with a strong base, such as

potassium hydroxide, typically in a methanol solution.[1]

Reaction Conditions: The reaction mixture is heated under reflux to drive the elimination

reaction to completion.

Workup and Purification: After the reaction is complete, the mixture is cooled, and the

product is separated from the aqueous layer. The organic layer is then washed, dried, and

purified, typically by distillation, to yield pure hexachloropropene.

1,1,1,2,2,3,3-Heptachloropropane

Dehydrochlorination
(Reflux)

KOH (in Methanol)

Reaction Mixture Separation & Workup Pure Hexachloropropene

Click to download full resolution via product page

Synthesis of Hexachloropropene Workflow

Analytical Techniques
Infrared (IR) Spectroscopy: A sample of hexachloropropene is placed in the path of an

infrared beam. The absorption of radiation at specific frequencies, corresponding to the

vibrational frequencies of the molecule's bonds, is measured and plotted.

Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: A sample is dissolved in a

deuterated solvent and placed in a strong magnetic field. The carbon nuclei are irradiated

with radiofrequency pulses, and the resulting signals are detected and processed to produce

a spectrum showing the chemical shifts of the different carbon atoms.

Mass Spectrometry (MS): The hexachloropropene sample is ionized, and the resulting ions

are accelerated into a magnetic or electric field. The ions are separated based on their mass-

to-charge ratio, and a detector measures the abundance of each ion.

Logical Relationship: Experimental vs. Theoretical
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The relationship between experimental and theoretical data is cyclical and synergistic.

Experimental data provides the benchmark for developing and validating theoretical models. In

turn, validated theoretical models can predict the properties of novel or unstable compounds,

guiding future experimental work.

Experimental
Measurement

Model Validation &
Refinement

Provides Benchmark Data

Theoretical
Calculation

Generates Predictions

Prediction of
Properties

Guides Future Work

Improves Models Suggests New Experiments

Click to download full resolution via product page

Interplay of Experimental and Theoretical Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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